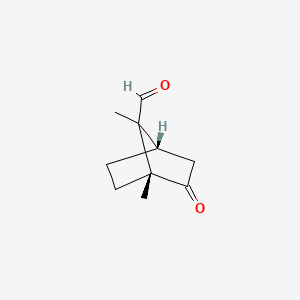
pi-Oxocamphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-pi-Oxocamphor: is a monoterpenoid compound with the molecular formula C10H14O2. It is known for its cardiotonic properties and has been used in clinical settings to treat central respiratory problems, such as cardiac and circulatory failure . The compound is also referred to by its trade name, Vitacamphor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-pi-Oxocamphor can be synthesized from camphor through a series of chemical reactions, including bromination, reduction, esterification, hydrolysis, and oxidation . The synthetic route typically involves the following steps:
Bromination: Camphor is brominated to form bromo-camphor.
Reduction: Bromo-camphor is reduced to form hydroxy-camphor.
Esterification: Hydroxy-camphor is esterified to form camphor ester.
Hydrolysis: Camphor ester is hydrolyzed to form camphor acid.
Oxidation: Camphor acid is oxidized to form pi-Oxocamphor.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as gas chromatography-mass spectrometry (GC-MS) for quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-pi-Oxocamphor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different oxo-derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products:
Oxidation: Oxo-derivatives of pi-Oxocamphor.
Reduction: Hydroxy derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Trans-pi-Oxocamphor has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Used as a cardiotonic agent to treat cardiac and circulatory failure.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Trans-pi-Oxocamphor exerts its effects by acting on higher cerebral centers rather than on the brain stem . It enhances cardiac output and improves circulation by stimulating the central nervous system. The molecular targets and pathways involved include the modulation of ion channels and neurotransmitter release, leading to improved cardiac function .
Vergleich Mit ähnlichen Verbindungen
Camphor: A related monoterpenoid with similar chemical structure but different pharmacological properties.
Borneol: Another monoterpenoid with similar structure but used primarily as a flavoring agent and in traditional medicine.
Menthol: A monoterpenoid with similar structure but used for its cooling and analgesic properties.
Uniqueness of Trans-pi-Oxocamphor: Trans-pi-Oxocamphor is unique due to its specific cardiotonic properties and its ability to act on higher cerebral centers . Unlike camphor and borneol, which have broader applications, pi-Oxocamphor is primarily used in medical settings for its targeted effects on cardiac and circulatory systems .
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1R,4S)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9-,10?/m0/s1 |
InChI-Schlüssel |
BZFVGPPELIFTQP-OKKRDJTBSA-N |
SMILES |
CC12CCC(C1(C)C=O)CC2=O |
Isomerische SMILES |
C[C@@]12CC[C@H](C1(C)C=O)CC2=O |
Kanonische SMILES |
CC12CCC(C1(C)C=O)CC2=O |
Synonyme |
pi-oxocamphor pi-oxocamphor, trans-(+)-isomer trans-pi-oxocampho |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















